molecular formula C11H16ClNO B3325895 (S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride CAS No. 2242946-94-5

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B3325895
CAS No.: 2242946-94-5
M. Wt: 213.7 g/mol
InChI Key: CGQHPZOHYDIWLB-UHFFFAOYSA-N
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Description

(S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which makes it a valuable subject for research in asymmetric synthesis and chiral resolution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction yields the alcohol. Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

(S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and as a model compound in stereochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of chiral drugs and as a precursor in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors The chiral nature of the compound allows it to selectively bind to these targets, influencing their activity

Comparison with Similar Compounds

Similar Compounds

    ®-Phenyl((S)-pyrrolidin-2-yl)methanol hydrochloride: The enantiomer of the compound, with opposite stereochemistry.

    Phenylpyrrolidine: A structurally similar compound lacking the hydroxyl group.

    Pyrrolidinylmethanol: A compound with a similar pyrrolidine ring but different substituents.

Uniqueness

(S)-Phenyl(®-pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQHPZOHYDIWLB-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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